Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate: is a chemical compound with the molecular formula C13H20N2O2. It is known for its potential biological activity and applications in various scientific fields. The compound features a tert-butyl group, an aminophenyl group, and a carbamate functional group, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminophenyl derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into corresponding amines.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of N-Boc-protected anilines and other derivatives .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and potential pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including as intermediates in drug development.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the carbamate group can undergo hydrolysis under physiological conditions, releasing active intermediates .
Comparison with Similar Compounds
- Tert-butyl 3-(aminomethyl)phenylcarbamate
- Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate
Comparison: this compound is unique due to its specific substitution pattern and the presence of both tert-butyl and aminophenyl groups. This combination imparts distinct reactivity and biological activity compared to other similar compounds. For instance, Tert-butyl 3-(aminomethyl)phenylcarbamate lacks the specific substitution pattern, resulting in different chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEKBDHFLADZKW-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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